molecular formula C9H3Br3O3 B1600804 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- CAS No. 191529-09-6

1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo-

Cat. No. B1600804
M. Wt: 398.83 g/mol
InChI Key: UYWWFNOAMBNTEL-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- is an organic compound . It is a functional compound with three aldehyde groups .


Synthesis Analysis

2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene . The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene crystallizes from petroleum ether in its C3h structure .


Molecular Structure Analysis

The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene exists at room temperature in two isomeric forms: 3a (C 3h) and 3b (C s) (1:1.15) . The intramolecular Br-Cldistances are much smaller than the sum of the van der Waals radii .


Chemical Reactions Analysis

The aldehyde group has a strong reduction and addition in the chemical reaction .

Safety And Hazards

During operation, care should be taken to avoid skin contact, inhalation or ingestion, and appropriate protective equipment should be worn, such as gloves, goggles and protective clothing .

properties

IUPAC Name

2,4,6-tribromobenzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWWFNOAMBNTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Br)C=O)Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463936
Record name 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo-

CAS RN

191529-09-6
Record name 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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